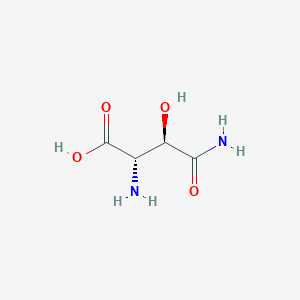

(2S,3R)-3-Hydroxyasparagine

Description

Contextualization as a Non-Canonical Amino Acid in Biological Systems

Non-canonical amino acids, also referred to as non-proteinogenic or unnatural amino acids, are amino acids that are not naturally encoded in the genetic code of organisms. acs.orgnih.gov They are often incorporated into peptides by specialized enzymatic machinery, most notably by non-ribosomal peptide synthetases (NRPS). mdpi.comacs.org These NRPS systems, prevalent in bacteria and fungi, assemble complex peptides that can contain a wide array of modified amino acids, including hydroxylated, N-methylated, and D-amino acids. mdpi.comnih.gov

(2S,3R)-3-Hydroxyasparagine is a prime example of a non-canonical amino acid found in such biologically active peptides. byu.edu It is classified as a β-hydroxylated amino acid, meaning a hydroxyl group is attached to the β-carbon of the asparagine backbone. mdpi.comwikipedia.org This modification is not a simple post-translational modification of a completed protein but is typically incorporated during the peptide's synthesis on the NRPS assembly line. acs.orgwindows.net Its presence is a hallmark of certain natural products, particularly those isolated from marine sponges and soil bacteria. byu.edunih.gov For instance, the compound is a constituent of theonellamides, a group of bicyclic peptides isolated from marine sponges that exhibit interesting biological activities. byu.edu The biosynthesis of such hydroxylated amino acids often involves specific oxygenase enzymes that introduce the hydroxyl group onto the amino acid substrate with high stereospecificity. acs.org

Overview of Stereo-Isomers and their Significance in Biomolecular Research

The structure of 3-hydroxyasparagine (B232136) contains two stereocenters, at the alpha-carbon (C-2) and the beta-carbon (C-3). This gives rise to four possible stereoisomers. asm.org These isomers are distinguished using two main nomenclature systems: the D/L system combined with erythro/threo descriptors, and the Cahn-Ingold-Prelog (R/S) system. The four stereoisomers are:

(2S,3R)-3-Hydroxyasparagine (L-erythro)

(2S,3S)-3-Hydroxyasparagine (L-threo) asm.org

(2R,3S)-3-Hydroxyasparagine (D-erythro) nih.gov

(2R,3R)-3-Hydroxyasparagine (D-threo) mdpi.comasm.org

The significance of this stereoisomerism is highlighted in the study of peptide antibiotics. For example, the antibiotic Novo29, also known as clovibactin (B11933462), contains a (2R,3R)-hydroxyasparagine residue. nih.govescholarship.org The initial determination of its structure left the stereochemistry of this rare amino acid ambiguous, necessitating the total synthesis of diastereomers to make a definitive assignment through comparison. nih.gov Similarly, the natural product laxaphycin B incorporates the (2R,3R) stereoisomer of 3-hydroxyasparagine. mdpi.com In contrast, theonellamide F contains the (2S,3R) or L-erythro form. byu.edu This demonstrates that different organisms utilize different stereoisomers to construct these complex molecules, and the ability to synthesize each specific isomer is crucial for verifying structures and conducting structure-activity relationship (SAR) studies. researchgate.netacs.org

| Stereoisomer (R/S notation) | Common Name | Example Natural Product |

|---|---|---|

| (2S,3R)-3-Hydroxyasparagine | L-erythro-β-hydroxyasparagine | Theonellamide F byu.edu |

| (2R,3R)-3-Hydroxyasparagine | D-threo-β-hydroxyasparagine | Novo29 (Clovibactin), Laxaphycin B mdpi.comnih.gov |

| (2S,3S)-3-Hydroxyasparagine | L-threo-β-hydroxyasparagine | Product of AsnO enzyme from Streptomyces coelicolor acs.org |

| (2R,3S)-3-Hydroxyasparagine | D-erythro-β-hydroxyasparagine | Synthesized for comparative studies of Novo29 nih.govescholarship.org |

Historical Context of Research on Hydroxyasparagine-Containing Natural Products

The investigation of 3-hydroxyasparagine and its derivatives is intrinsically linked to the broader history of natural product discovery. Early research involved the isolation and characterization of novel amino acids from various sources, including the identification of erythro-β-hydroxy-L-asparagine from human urine and the determination of its configuration. oup.com

The field gained significant momentum with the discovery of complex, non-ribosomally synthesized peptides from microorganisms, which often possess potent pharmacological properties. mdpi.comacs.org The discovery of the laxaphycins from cyanobacteria over three decades ago presented a family of cyclic peptides containing various non-canonical residues, including (2R,3R)-3-hydroxyasparagine. mdpi.com Such discoveries spurred research into the total synthesis of these molecules, which was necessary not only to confirm their complex structures but also to provide material for biological testing. mdpi.com

More recently, the "iChip" technology for cultivating previously unculturable soil bacteria led to the discovery of a new class of antibiotics, including teixobactin (B611279) and the related compound clovibactin (Novo29). windows.netnih.gov Clovibactin's structure features a (2R,3R)-3-hydroxyasparagine residue, the stereochemistry of which was a significant scientific question. nih.govescholarship.org This discovery has catalyzed a wave of research focused on the synthesis of this specific amino acid building block. researchgate.netacs.orgresearchgate.netresearchgate.net These efforts have led to improved and scalable synthetic routes, which are essential for producing clovibactin analogues to probe its mechanism of action and develop derivatives with improved properties. researchgate.netacs.orgresearchgate.net The history of research on hydroxyasparagine thus reflects the progression of natural product chemistry, from isolation and characterization to the strategic chemical synthesis driven by the quest for new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2,4-diamino-3-hydroxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)/t1-,2+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTLPSCRBFYDNX-NHYDCYSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@H](C(=O)N)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20790-74-3 | |

| Record name | (3R)-3-Hydroxyasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020790743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-3-HYDROXYASPARAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HVJ708N54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymatic Mechanisms of 2s,3r 3 Hydroxyasparagine

Identification and Characterization of Key Biosynthetic Enzymes

The formation of 3-hydroxyasparagine (B232136) is orchestrated by a specialized class of enzymes that introduce a hydroxyl group onto the beta-carbon of an asparagine precursor. These enzymes are critical for the production of the final bioactive lipopeptides.

Asparagine Hydroxylases (e.g., AsnO, SCO2693) and their Orthologs

The primary enzymes responsible for the hydroxylation of asparagine in the context of antibiotic biosynthesis are asparagine hydroxylases. A well-characterized example is AsnO, an enzyme encoded within the CDA biosynthetic gene cluster of Streptomyces coelicolor. nih.govresearchgate.net Genetic deletion of the asnO gene results in the production of CDA variants that lack the hydroxyl group on the asparagine residue, confirming its essential role in this modification. researchgate.netnih.gov

Another notable asparagine hydroxylase is SCO2693, also from S. coelicolor, which shares homology with AsnO. researchgate.net Both AsnO and SCO2693 have been shown to hydroxylate L-asparagine at the C-3 position. researchgate.net Comparative studies have revealed that AsnO exhibits higher catalytic activity and stability compared to SCO2693. researchgate.net Orthologs of these asparagine hydroxylases are found in the biosynthetic gene clusters of other lipopeptide antibiotics, highlighting a conserved strategy for the generation of this non-proteinogenic amino acid. For instance, the biosynthesis of clovibactin (B11933462) involves a putative TauD/TfdA family dioxygenase, CloD, which is proposed to carry out the β-hydroxylation of an asparagine residue. nih.gov

Role of Non-Heme Fe²⁺/α-Ketoglutarate-Dependent Oxygenases in C-H Hydroxylation

Asparagine hydroxylases like AsnO and its orthologs belong to the superfamily of non-heme Fe²⁺/α-ketoglutarate-dependent oxygenases. acs.orgnih.govwikipedia.org These enzymes utilize a common mechanism to activate molecular oxygen for the hydroxylation of a wide range of substrates. The catalytic cycle begins with the binding of the co-substrate α-ketoglutarate and the primary substrate, in this case, L-asparagine, to the active site containing a ferrous iron (Fe²⁺) center. researchgate.netsemanticscholar.org

The binding of these molecules facilitates the coordination of molecular oxygen to the iron center. This is followed by the oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and CO₂, which generates a highly reactive iron(IV)-oxo (ferryl) intermediate. wikipedia.orgnih.gov This potent oxidizing species is responsible for the challenging task of cleaving an inert C-H bond at the β-carbon of the asparagine substrate. The reaction typically proceeds via a "rebound" mechanism, where the ferryl intermediate abstracts a hydrogen atom from the substrate, creating a substrate radical and an iron(III)-hydroxyl species. nih.govscispace.comrsc.org A rapid recombination of these two species then results in the formation of the hydroxylated product and regeneration of the Fe²⁺ center, ready for another catalytic cycle. nih.govscispace.comrsc.org

Substrate Specificity and Stereoselectivity in the Biosynthesis of Hydroxyasparagine Stereoisomers

The precise three-dimensional arrangement of atoms, or stereochemistry, of 3-hydroxyasparagine is critical for the biological activity of the final antibiotic. The asparagine hydroxylases exhibit remarkable control over both the selection of their substrate and the stereochemical outcome of the hydroxylation reaction.

3-Hydroxyasparagine possesses two chiral centers, at the α-carbon (C2) and the β-carbon (C3), meaning four possible stereoisomers can exist: (2S,3R), (2S,3S), (2R,3S), and (2R,3R). nih.gov Enzymatic synthesis is key to producing a single, specific stereoisomer.

Crystal structure analysis of AsnO has provided significant insights into its substrate specificity and stereoselectivity. The enzyme's active site is tailored to bind L-asparagine, its primary substrate. pnas.org In the biosynthesis of the calcium-dependent antibiotic (CDA), AsnO stereospecifically produces (2S,3S)-3-hydroxyasparagine. pnas.org This stereoisomer is then incorporated into the CDA peptide backbone.

Conversely, the lipopeptide antibiotic clovibactin contains the (2R,3R)-3-hydroxyasparagine stereoisomer. nih.govnih.gov While the prompt focuses on (2S,3R)-3-hydroxyasparagine, it is the building block of clovibactin's enantiomer. The biosynthesis of clovibactin's (2R,3R)-3-hydroxyasparagine is also mediated by a dedicated hydroxylase within its biosynthetic gene cluster, which acts on an L-asparagine precursor tethered to the non-ribosomal peptide synthetase (NRPS) machinery. The difference in the stereochemical outcome between the AsnO-catalyzed reaction for CDA and the analogous reaction for clovibactin underscores the evolution of distinct enzymes to produce specific stereoisomers tailored for the final natural product's structure and function.

Metabolic Precursors and Intermediates in 3-Hydroxylation Processes

The primary metabolic precursor for the biosynthesis of 3-hydroxyasparagine is the proteinogenic amino acid L-asparagine. acs.orgnih.gov The hydroxylation reaction catalyzed by enzymes like AsnO directly utilizes free L-asparagine from the cellular pool.

L-asparagine + α-ketoglutarate + O₂ → 3-hydroxyasparagine + succinate + CO₂

The key intermediates in this process are transient species formed within the enzyme's active site. As described in the mechanism of non-heme Fe²⁺/α-ketoglutarate-dependent oxygenases, after the binding of L-asparagine and α-ketoglutarate, a ternary complex is formed with the iron center. The binding of molecular oxygen leads to the formation of an iron-peroxo species, which then undergoes decarboxylation of α-ketoglutarate to generate the highly reactive Fe(IV)=O intermediate. wikipedia.orgnih.gov This ferryl species then abstracts a hydrogen atom from the C-3 position of L-asparagine, creating a short-lived substrate radical intermediate and an Fe(III)-OH species. nih.govscispace.comrsc.org The subsequent "rebound" of the hydroxyl group to the radical center completes the formation of 3-hydroxyasparagine.

Integration of 3-Hydroxyasparagine into Non-Ribosomal Peptide Synthesis (NRPS) Pathways

Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymatic assembly lines responsible for the synthesis of a wide array of peptide natural products, including many antibiotics. nih.gov These NRPSs are modular in nature, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. nih.gov The incorporation of non-proteinogenic amino acids like 3-hydroxyasparagine is a hallmark of NRPS-mediated biosynthesis.

A crucial aspect of this integration is that the modification of the amino acid, in this case, the hydroxylation of asparagine, occurs before its incorporation into the peptide backbone. acs.orgpnas.org The hydroxylated asparagine is then recognized and activated by a specific adenylation (A) domain within the NRPS module.

Mechanism of Incorporation into Lipopeptide Antibiotics (e.g., Calcium-Dependent Antibiotic, Clovibactin)

In the biosynthesis of both the calcium-dependent antibiotic and clovibactin, the respective 3-hydroxyasparagine stereoisomer is synthesized as a free molecule by its dedicated hydroxylase. nih.govacs.org This modified amino acid is then selected from the cellular pool by the adenylation (A) domain of the corresponding NRPS module.

The A-domain is the "gatekeeper" of the NRPS assembly line, responsible for substrate recognition and activation via the hydrolysis of ATP to form an aminoacyl-adenylate intermediate. nih.govnih.govfrontiersin.org The specificity of the A-domain ensures that the correct amino acid, in this case, 3-hydroxyasparagine, is chosen for incorporation. Sequence analysis of A-domains has identified a "specificity-conferring code" of key amino acid residues within the active site that determine substrate preference. duke.edu The A-domains responsible for incorporating 3-hydroxyasparagine in the CDA and clovibactin biosynthetic pathways have evolved to specifically recognize the hydroxylated form of asparagine over its unmodified counterpart.

Once activated, the 3-hydroxyasparaginyl-adenylate is transferred to a neighboring thiolation (T) or peptidyl carrier protein (PCP) domain. nih.gov This domain is post-translationally modified with a phosphopantetheinyl arm that covalently tethers the amino acid as a thioester. The growing peptide chain is then transferred from the previous module's T-domain to the amino group of the newly loaded 3-hydroxyasparagine in a reaction catalyzed by the condensation (C) domain. This process extends the peptide chain, incorporating the 3-hydroxyasparagine residue into the final lipopeptide structure.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |

| (2S,3R)-3-Hydroxyasparagine | C₄H₈N₂O₄ | 148.12 |

| L-Asparagine | C₄H₈N₂O₃ | 132.12 |

| α-Ketoglutarate | C₅H₆O₅ | 146.10 |

| Succinate | C₄H₄O₄²⁻ | 116.07 |

| Calcium-Dependent Antibiotic (CDA) | Variable | ~1500-1600 |

| Clovibactin | C₄₄H₆₉N₉O₁₁ | 904.08 |

Occurrences as a Post-Translational Modification in Eukaryotic Proteins (e.g., cbEGF-like domains, Fibrillin-1)

The hydroxylation of asparagine to form (2S,3R)-3-hydroxyasparagine is a significant post-translational modification found in a range of eukaryotic proteins, particularly those that are secreted or located in the extracellular matrix. This modification is frequently observed within calcium-binding epidermal growth factor-like (cbEGF-like) domains. nih.govnih.gov These domains are structurally conserved motifs present in numerous proteins and are essential for their biological activity, often mediating protein-protein interactions and cellular signaling pathways.

The introduction of a hydroxyl group at the β-carbon of an asparagine residue within a cbEGF-like domain is critical for the domain's ability to bind calcium ions with high affinity. researchgate.net This calcium binding is, in turn, essential for maintaining the correct tertiary structure and stability of the protein. researchgate.net The hydroxylated asparagine, along with other acidic residues, directly participates in coordinating the calcium ion. themedicalbiochemistrypage.org

Other important proteins where this modification occurs include several vitamin K-dependent coagulation factors such as Factor IX, Factor X, and Protein S. researchgate.net In these proteins, the hydroxylation of asparagine in their EGF-like domains is also linked to calcium binding, which is a prerequisite for their function in the blood coagulation cascade. nih.gov

Enzyme Kinetics and Catalytic Mechanisms of Hydroxylases Acting on Asparagine

The enzymes responsible for the hydroxylation of asparagine residues are a class of iron (II) and 2-oxoglutarate (2OG)-dependent dioxygenases. scispace.comoup.com Two of the most well-characterized asparagine hydroxylases are Factor Inhibiting HIF (FIH-1) and aspartyl/asparaginyl β-hydroxylase (AspH), also known as Human Aspartyl (Asparaginyl) β-Hydroxylase (HAAH). scispace.comoup.com These enzymes catalyze the incorporation of one atom of molecular oxygen into the asparagine substrate, while the other oxygen atom is incorporated into the co-substrate 2-oxoglutarate, leading to its decarboxylation to succinate. themedicalbiochemistrypage.orgresearchgate.net

The general catalytic cycle for 2-oxoglutarate-dependent dioxygenases, including asparagine hydroxylases, can be summarized in the following steps: nih.govnih.govresearchgate.net

The co-substrate 2-oxoglutarate binds to the active site of the enzyme, which contains a ferrous iron (Fe²⁺) atom.

This is followed by the binding of the protein substrate containing the target asparagine residue.

Molecular oxygen (O₂) then binds to the iron center.

A highly reactive ferryl intermediate (Fe⁴⁺=O) is formed through the oxidative decarboxylation of 2-oxoglutarate to succinate and carbon dioxide.

This powerful oxidizing agent then abstracts a hydrogen atom from the β-carbon of the asparagine side chain.

A radical rebound mechanism results in the hydroxylation of the β-carbon, forming (2S,3R)-3-hydroxyasparagine.

The hydroxylated product and succinate are then released from the active site.

Ascorbate (Vitamin C) is often required as a cofactor to reduce any ferric iron (Fe³⁺) that may form back to the active ferrous state (Fe²⁺). researchgate.net

Studies on the kinetics of these enzymes have provided insights into their function. For instance, the Kₘ of FIH-1 for O₂ has been reported to be approximately 40% of its atmospheric concentration, suggesting that its activity can be modulated by changes in oxygen availability. nih.gov Kinetic parameters for human AspH have been determined using synthetic peptide substrates that mimic EGF-like domains. The apparent Michaelis constant (Kₘᵃᵖᵖ) of AspH for 2-oxoglutarate is approximately 0.6 µM. nih.gov The Kₘ for a thioether-linked cyclic peptide substrate was found to be around 1.2 µM. nih.gov These kinetic values are within the typical range for human 2-oxoglutarate oxygenases. nih.govnih.gov

Asymmetric Synthesis and Methodological Advances for 2s,3r 3 Hydroxyasparagine

Chemical Synthetic Strategies for (2S,3R)-3-Hydroxyasparagine and its Stereoisomers

Chemical synthesis provides versatile pathways to (2S,3R)-3-hydroxyasparagine and its diastereomers, often employing sophisticated methods to control the stereochemical outcome. These strategies are crucial for producing orthogonally protected derivatives suitable for solid-phase peptide synthesis. researchgate.netnih.gov

Enantioselective and Diastereoselective Approaches

The core challenge in synthesizing (2S,3R)-3-hydroxyasparagine lies in the simultaneous control of both the C2 (α) and C3 (β) stereocenters. Enantioselective and diastereoselective methods are designed to generate the desired stereoisomer with high fidelity, minimizing the formation of other isomers.

Key approaches often start from chiral precursors or employ chiral catalysts to direct the stereochemical course of the reaction. For instance, a highly enantio- and diastereoselective direct catalytic asymmetric Mannich-type reaction has been utilized as a key carbon-carbon bond-forming step to generate intermediates for fluorinated α-amino acids, demonstrating a powerful strategy for stereocontrol. While not directly for hydroxyasparagine, this highlights the type of asymmetric methodologies applied in the field. Syntheses often begin with readily available chiral molecules like L-aspartic acid or tartaric acid derivatives, where one stereocenter is already set, and the second is introduced diastereoselectively. nih.govresearchgate.net An efficient synthesis of orthogonally protected L-threo-β-hydroxyasparagine has been reported starting from L-aspartic acid, which proceeds through an intermediate oxazoline dicarboxylate. nih.gov

Stereocontrol Methodologies (e.g., Sharpless Aminohydroxylation, tartrate-derived precursors)

Specific, named reactions and strategies are instrumental in achieving the high degree of stereocontrol required for the synthesis of (2S,3R)-3-hydroxyasparagine.

Sharpless Asymmetric Aminohydroxylation (SAAH): This is a powerful and direct method for the syn-selective synthesis of 1,2-amino alcohols from alkenes. nih.govresearchgate.net The reaction utilizes an osmium catalyst in conjunction with a chiral ligand, typically derived from dihydroquinine or dihydroquinidine, to achieve high enantioselectivity. nih.govwikipedia.org The SAAH reaction has been successfully applied to the synthesis of protected β-hydroxyasparagine derivatives. researchgate.net For example, using N-chlorofluorenyl carbamate (FmocNHCl) as a nitrogen source in the SAAH reaction provides Fmoc-protected amino alcohols with high enantiomeric ratios, often exceeding 90:10. acs.org This makes the resulting products directly suitable for Fmoc-based solid-phase peptide synthesis. acs.org The key advantage of SAAH is its ability to install both the hydroxyl and amino groups across a double bond in a single, highly stereocontrolled step. nih.govnih.gov

Tartrate-Derived Precursors: Naturally chiral molecules like diethyl tartrate serve as excellent starting materials for asymmetric synthesis. researchgate.net For example, Fmoc-(2R,3S)-hydroxyasparagine-OH has been synthesized from (-)-diethyl D-tartrate. researchgate.net The synthesis involves converting the tartrate into a cyclic sulfite, followed by ring-opening with an azide and subsequent reduction to form a key amino alcohol intermediate. This precursor is then elaborated into the target hydroxyasparagine derivative. This strategy leverages the inherent chirality of the tartrate to establish the stereochemistry of the final product.

| Method | Starting Material | Key Reagents/Catalyst | Product | Key Finding |

| Sharpless Asymmetric Aminohydroxylation (SAAH) | α,β-Unsaturated Ester | OsO₄, (DHQD)₂PHAL, FmocNHCl | Fmoc-protected L-threo-β-hydroxyasparagine | Provides direct access to orthogonally protected amino alcohols with high enantioselectivity (er > 90:10). researchgate.netacs.org |

| Chiral Pool Synthesis | (-)-Diethyl D-tartrate | Thionyl chloride, Sodium azide, H₂/Pd-C | Fmoc-(2R,3S)-hydroxyasparagine-OH | Utilizes the inherent chirality of tartrate to construct the required stereocenters efficiently. researchgate.net |

| Substrate-Controlled Iodocyclization | L-Aspartic Acid | Iodine | Orthogonally protected L-threo-β-hydroxyasparagine | An existing stereocenter in the starting material directs the formation of the new stereocenter. nih.gov |

Improved and Gram-Scale Synthesis Methods in Research

A significant goal of synthetic research is to develop methodologies that are not only stereoselective but also efficient, scalable, and practical. Several routes for β-hydroxyasparagine have been optimized for higher yields and scalability. An operationally simple synthesis starting from L-aspartic acid has been shown to be highly efficient and suitable for preparing various orthogonally protected asparagine derivatives on a multiple-gram scale. nih.gov The development of such robust procedures is critical for making these unique amino acid building blocks more accessible for their incorporation into complex peptides and for further biological studies.

Chemoenzymatic and Biocatalytic Approaches for Stereoselective Production

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing unparalleled stereoselectivity under mild reaction conditions. Chemoenzymatic strategies, which combine chemical and enzymatic steps, leverage the strengths of both approaches to create efficient and sustainable synthetic routes. mdpi.comamanote.comresearchgate.net

Whole-Cell Bioconversion Systems (e.g., Asparaginase-Deficient Escherichia coli mutants)

Whole-cell bioconversion utilizes genetically engineered microorganisms as catalysts to perform specific chemical transformations. A notable example is the production of L-threo-3-hydroxyaspartic acid (L-THA) via a 3-hydroxyasparagine (B232136) intermediate using engineered Escherichia coli. asm.orgresearchgate.net

In this system, E. coli is engineered to express a highly stable asparagine hydroxylase (AsnO) from Streptomyces coelicolor. This enzyme hydroxylates L-asparagine to form 3-hydroxyasparagine. However, native E. coli possesses asparaginase enzymes that would hydrolyze the desired 3-hydroxyasparagine product into L-THA. asm.orgnih.gov To circumvent this, asparaginase-deficient E. coli mutants are used. By knocking out the gene for asparaginase I (ansA), the degradation of the 3-hydroxyasparagine intermediate is prevented, allowing for its accumulation or subsequent controlled conversion. asm.orgresearchgate.net This one-pot bioconversion process, combining asparagine hydroxylation with subsequent hydrolysis in a controlled manner, has achieved a maximum yield of 96% for L-THA from L-asparagine, demonstrating the high efficiency of whole-cell systems. asm.orgresearchgate.net

| Biocatalyst System | Key Enzyme Expressed | Substrate | Product Intermediate | Key Outcome |

| Asparaginase I-deficient E. coli mutant | Asparagine Hydroxylase (AsnO) | L-Asparagine | 3-Hydroxyasparagine | Prevents degradation of the hydroxylated product, enabling high-yield one-pot synthesis of L-threo-3-hydroxyaspartic acid. asm.orgresearchgate.net |

Engineered Enzyme Systems for Specific Hydroxyasparagine Stereoisomers

The stereochemical outcome of β-hydroxylation in nature is controlled by specific enzymes. Research has identified different functional subtypes of nonheme Fe(II)/α-ketoglutarate-dependent aspartyl β-hydroxylases that exhibit distinct diastereoselectivity. pnas.org This knowledge is crucial for developing engineered enzyme systems for the production of specific hydroxyasparagine stereoisomers.

Two main subtypes of these enzymes have been identified in siderophore biosynthetic gene clusters:

Integrated β-Hydroxylases (IβHAsp): These are domains fused to the carboxyl terminus of a nonribosomal peptide synthetase (NRPS). They typically produce the L-threo (2S, 3S) β-hydroxyaspartate. pnas.org

Stand-alone β-Hydroxylases (TβHAsp): These are encoded by separate genes and function as independent enzymes. They direct the opposite stereoselectivity, producing the L-erythro (2S, 3R) β-hydroxyaspartate. pnas.org

This clear division of function allows for the prediction of β-hydroxyaspartate stereochemistry based on genomic analysis and provides a roadmap for using these enzymes as biocatalysts. By selecting or engineering an appropriate β-hydroxylase, it is possible to selectively produce either the L-threo or the L-erythro diastereomer of 3-hydroxyaspartic acid, and by extension, 3-hydroxyasparagine. pnas.org

Utilization of Chiral Precursors in Stereoselective Synthesis (e.g., D-aspartic acid, L-tartaric acid derivatives)

The stereoselective synthesis of (2S,3R)-3-Hydroxyasparagine and its enantiomers relies heavily on the use of enantiomerically pure starting materials, often referred to as the "chiral pool." This approach leverages the inherent chirality of readily available natural products to control the stereochemistry of the final molecule, bypassing the need for chiral resolutions or asymmetric catalysis in later stages. Key precursors for synthesizing β-hydroxyasparagine derivatives include D-aspartic acid and derivatives of tartaric acid.

D-Aspartic Acid as a Chiral Precursor:

An improved and scalable synthetic route to Fmoc-(2R,3R)-3-hydroxyasparagine-OH, an important building block for peptide synthesis, has been developed starting from D-aspartic acid. acs.orgescholarship.org This approach significantly shortens previous synthetic pathways that started from L-tartaric acid derivatives. acs.orgescholarship.orgresearchgate.net

The synthesis begins with the Fischer esterification of D-aspartic acid to yield the dimethyl ester, followed by the benzoylation of the α-amino group. acs.orgescholarship.org The resulting benzamide undergoes a key transformation where it is treated with a strong base like lithium bis(trimethylsilyl)amide (LHMDS) to form an enolate dianion. This intermediate reacts stereoselectively with iodine and subsequently cyclizes via an intramolecular SN2 reaction to form an oxazoline. acs.orgescholarship.org Acidic hydrolysis then cleaves the ester and oxazoline groups to yield (2R,3R)-3-hydroxyaspartic acid hydrochloride. acs.orgescholarship.org The final steps involve a regioselective esterification of the γ-carboxylic acid, ammonolysis to form the carboxamide, and protection of the α-amino group to yield the desired product. acs.orgescholarship.org This streamlined, seven-step process allows for gram-scale preparation. acs.orgescholarship.orgresearchgate.net

L-Tartaric Acid Derivatives as Chiral Precursors:

L-tartaric acid and its esters, such as (+)-diethyl L-tartrate, are also valuable chiral precursors for synthesizing hydroxyasparagine building blocks. researchgate.netacs.orgresearchgate.net For instance, the synthesis of Fmoc-(2R,3R)-hydroxyasparagine-OH has been achieved starting from (+)-diethyl L-tartrate. researchgate.netacs.org This route involves converting the tartrate into a cyclic sulfite and then a cyclic sulfate, which is subsequently opened by a bromide source to create a bromo alcohol intermediate. researchgate.netacs.org This intermediate is then converted through several steps, including azidation, reduction, and protection, to furnish the final protected amino acid. acs.org Similarly, the diastereomer Fmoc-(2R,3S)-hydroxyasparagine-OH can be synthesized from (S,S)-diethyl tartrate. acs.orgresearchgate.net Another approach starting from D-diethyltartrate yields diethyl (2S,3S)-2-azido-3-hydroxysuccinate, a key intermediate for producing orthogonally protected L-threo-β-hydroxyasparagine derivatives. researchgate.net

The following table summarizes and compares the synthetic strategies starting from these key chiral precursors.

| Starting Material | Key Intermediate(s) | Target Compound | Overall Yield | Reference(s) |

| D-Aspartic Acid | Oxazoline dicarboxylate | Fmoc-(2R,3R)-3-hydroxyasparagine-OH | 18% over 7 steps | acs.orgescholarship.org |

| (+)-Diethyl L-tartrate | Bromo alcohol from cyclic sulfate | Fmoc-(2R,3R)-hydroxyasparagine-OH | Not specified | researchgate.netacs.org |

| D-Diethyltartrate | Diethyl (2S,3S)-2-azido-3-hydroxysuccinate | Fmoc-EtOAsn(Trt)-OH | 21% over 8 steps | researchgate.net |

This table provides an overview of synthetic routes to protected hydroxyasparagine derivatives from common chiral precursors.

Development of Orthogonally Protected Forms for Solid-Phase Peptide Synthesis and Analog Generation

The incorporation of non-canonical amino acids like (2S,3R)-3-Hydroxyasparagine into peptides requires the development of suitably protected building blocks for use in Solid-Phase Peptide Synthesis (SPPS). Orthogonal protection schemes are essential, allowing for the selective removal of one protecting group in the presence of others, which is critical for assembling complex peptides, cyclic peptides, and generating diverse analogs. ub.edu

The most common and crucial orthogonally protected form for this amino acid is N-α-Fmoc-(2S,3R)-3-hydroxyasparagine. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine, making it compatible with acid-labile side-chain protecting groups (the t-Bu strategy), which is the foundation of modern SPPS. ub.edu The synthesis of Fmoc-(2R,3R)-3-hydroxyasparagine-OH from precursors like D-aspartic acid or diethyl tartrate has been a key advancement, enabling the chemical synthesis of complex natural products. acs.orgacs.orgresearchgate.net

The utility of these building blocks is exemplified in the total synthesis of peptide antibiotics such as clovibactin (B11933462) (formerly Novo29). acs.orgresearchgate.net For these syntheses, Fmoc-(2R,3R)-hydroxyasparagine-OH was prepared and incorporated into the peptide sequence using standard Fmoc-based SPPS protocols. acs.orgresearchgate.net The availability of this building block was not only crucial for confirming the stereochemistry of the natural product but also for performing structure-activity relationship (SAR) studies. acs.orgescholarship.org By synthesizing analogs where the hydroxyasparagine residue is modified or replaced, researchers can probe the features essential for antibiotic activity. acs.orgescholarship.org

Furthermore, the development of orthogonally protected derivatives extends to the side-chain functional groups. For instance, an orthogonally protected L-threo-β-ethoxyasparagine, Fmoc-EtOAsn(Trt)-OH, was synthesized as a building block for SPPS. researchgate.net In this molecule, the Fmoc group protects the α-amine, while the trityl (Trt) group protects the side-chain amide. This allows for potential modification of the side-chain amide on-resin after the peptide backbone has been assembled. The synthesis of such specialized, orthogonally protected building blocks is critical for generating peptide analogs with modified side chains, which is a powerful tool in medicinal chemistry and drug discovery. nih.gov

| Protected Building Block | α-Amine Protection | Side-Chain Protection | Precursor | Application | Reference(s) |

| Fmoc-(2R,3R)-3-hydroxyasparagine-OH | Fmoc | None (free -OH and -CONH₂) | D-Aspartic Acid / (+)-Diethyl L-tartrate | Synthesis of Clovibactin and its analogs | acs.orgescholarship.orgacs.org |

| Fmoc-(2S,3S)-3-hydroxyasparagine-OH | Fmoc | None (free -OH and -CONH₂) | L-Aspartic Acid | Synthesis of ent-Clovibactin (enantiomer) | acs.orgescholarship.org |

| Fmoc-EtOAsn(Trt)-OH | Fmoc | Trityl (amide-N) | D-Diethyltartrate | SPPS, Generation of O-substituted analogs | researchgate.net |

This table summarizes key orthogonally protected forms of hydroxyasparagine and its derivatives developed for SPPS and analog synthesis.

Structural and Functional Elucidation of 2s,3r 3 Hydroxyasparagine in Complex Biomolecules

Role of 3-Hydroxyasparagine (B232136) in Natural Product Architecture and Conformation

Integration into Peptide and Lipopeptide Scaffolds (e.g., Clovibactin (B11933462), A54145, Theonellamide F)

(2S,3R)-3-Hydroxyasparagine is a recurring motif in a diverse array of natural products. In the recently discovered antibiotic Clovibactin , a depsipeptide, this amino acid is a key component of its eight-residue structure. nih.govacs.org Clovibactin's architecture consists of a linear tail and a macrolactone ring, with the D-hydroxyasparagine (D-Hyn) at position five being integral to the macrocyclic structure. nih.gov

Similarly, the A54145 complex of lipopeptide antibiotics, which are structurally related to daptomycin, features modified amino acids, including 3-hydroxyasparagine. nih.gov These modifications are crucial for their antibacterial activity.

In the marine-derived bicyclic peptide Theonellamide F , (2S,3R)-3-hydroxyasparagine is part of a complex macrocyclic system. Theonellamides are known for their potent antifungal activity, which is attributed to their unique and rigid three-dimensional structure. researchgate.netnih.govacs.org

Influence on Overall Conformation, Macrolactone Ring Structure, and Amphiphilic Properties

The presence of (2S,3R)-3-hydroxyasparagine is not merely compositional but is fundamental to the conformational integrity and physicochemical properties of these biomolecules. In Clovibactin, the D-hydroxyasparagine at position 5 is the linchpin of the macrolactone ring. nih.gov The cyclization to form this ring is essential for its antibiotic activity, as acyclic analogs are rendered inactive. nih.gov

X-ray crystallography and molecular modeling studies of Clovibactin analogs have revealed that the molecule adopts an amphiphilic conformation. nih.gov The hydrophobic side chains of residues such as Phenylalanine, Leucine, and Alanine (B10760859) are displayed on one face of the molecule, while the hydrophilic side chains, including that of D-hydroxyasparagine, are on the opposite face. nih.gov This segregation of hydrophobic and hydrophilic regions is critical for its mechanism of action, which involves targeting the pyrophosphate moiety of bacterial cell wall precursors. nih.gov The macrolactone ring, stabilized by the inclusion of D-hydroxyasparagine, adopts a crown-like conformation that can bind anions, a key aspect of its interaction with its biological target. acs.orgescholarship.org

Structure-Activity Relationship (SAR) Studies of 3-Hydroxyasparagine-Containing Analogs

The critical role of (2S,3R)-3-hydroxyasparagine in these natural products has prompted extensive structure-activity relationship (SAR) studies. These investigations have explored how modifications to this amino acid, including changes to its stereochemistry, alteration of its hydroxyl group, and its complete replacement, affect the biological activity of the parent molecule.

Impact of Stereoisomeric Variations on Biological Function

The stereochemistry of 3-hydroxyasparagine is paramount to the biological activity of the natural products it is found in. Natural products are often biosynthesized in an enantiomerically pure form, and their biological targets are typically chiral, leading to stereospecific interactions. nih.govnih.gov

In the case of Clovibactin, the naturally occurring enantiomer exhibits potent antibiotic activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0625 to 0.5 µg/mL against various Gram-positive bacteria. acs.org The synthetic enantiomer of Clovibactin, while still active, is notably less potent. acs.orgescholarship.org This underscores the importance of the natural stereoconfiguration for optimal interaction with its bacterial target.

| Compound | Stereochemistry | Representative MIC (µg/mL) |

| Natural Clovibactin | (2R,3R)-configuration at Hyn | 0.0625–0.5 |

| ent-Clovibactin | Enantiomer of natural Clovibactin | Less active than natural form |

Contributions of the Hydroxyl Group to Molecular Recognition and Biological Activity

The hydroxyl group of 3-hydroxyasparagine is a key functional group that participates in crucial molecular interactions, such as hydrogen bonding, which are vital for molecular recognition and biological activity. nih.govsciforum.net

Further studies on Clovibactin analogs have revealed that the backbone amide NH groups of residues within the macrolactone ring, including D-Hyn5, are involved in chelating anions, which is proposed to be a key part of its binding mechanism to the pyrophosphate group of lipid II. nih.govacs.org

| Clovibactin Analog | Modification at Position 5 | Impact on Activity |

| d-Thr5-clovibactin | Replacement of D-Hyn with D-Thr | 4–32-fold decrease in activity |

| Analogs with modified side-chain amide | Replacement of amide with methyl group | Moderate loss of activity |

Residue Substitution Analyses within Peptide Frameworks (e.g., Alanine scan)

To further probe the importance of individual amino acid residues, including 3-hydroxyasparagine, residue substitution analyses such as alanine scanning have been employed. nih.govrsc.org Alanine scanning involves systematically replacing each amino acid with alanine to determine the contribution of the original side chain to the molecule's function.

An alanine scan of Clovibactin revealed that several residues are important for its antibiotic activity. nih.govacs.org While the replacement of D-hydroxyasparagine at position 5 was not a direct alanine substitution in the primary study, the use of D-threonine as an analog served a similar purpose in evaluating the significance of the side-chain functionality. nih.gov The results indicated that the side chain of D-Hyn5 is important but not absolutely essential for activity. acs.org

In contrast, for the lipopeptide A54145, it was found that the single substitution of 3-hydroxyasparagine with asparagine was more detrimental to its biological activity than a double substitution where both 3-hydroxyasparagine and another modified residue, 3-methoxyaspartate, were replaced with their unmodified counterparts. nih.gov This suggests a complex interplay between the modified residues in maintaining the active conformation of A54145.

| Natural Product | Residue Substitution | Effect on Biological Activity |

| Clovibactin | D-Hyn5 replaced with D-Thr5 | Moderate reduction in activity |

| A54145 | 3-Hydroxyasparagine replaced with Asparagine | Significant reduction in activity |

Molecular Recognition and Binding Mechanisms Involving 3-Hydroxyasparagine Moieties

The incorporation of (2S,3R)-3-hydroxyasparagine into complex biomolecules introduces a critical functional group—a β-hydroxyl group—that significantly influences their molecular recognition capabilities and binding mechanisms. This additional polar feature, positioned strategically on the asparagine side chain, enhances the potential for specific and high-affinity interactions with various biological targets through mechanisms such as hydrogen bonding and chelation.

Interactions with Biological Targets (e.g., Bacterial Cell Wall Precursors, Anion Binding)

The presence of (2S,3R)-3-hydroxyasparagine is a notable feature in several non-ribosomally synthesized peptide antibiotics, where it plays a crucial role in their mechanism of action, particularly in targeting bacterial cell wall synthesis.

Bacterial Cell Wall Precursors:

A prime example of the functional importance of 3-hydroxyasparagine is found in the antibiotic hypeptin. nih.gov Hypeptin is a potent cyclodepsipeptide antibiotic that inhibits the growth of a wide range of Gram-positive bacteria. Its mode of action involves the disruption of cell wall biosynthesis by directly binding to key lipid intermediates. nih.gov The biosynthesis of the bacterial cell wall peptidoglycan relies on the lipid carrier undecaprenyl phosphate (B84403) (C55-P) to transport precursor units, such as Lipid II, across the cell membrane. nih.govmdpi.com

Anion Binding:

While specific studies focusing exclusively on the anion-binding properties of (2S,3R)-3-hydroxyasparagine are limited, the principles of peptide-anion interactions suggest a significant role for the β-hydroxyl group. Peptides are known to bind anions through a network of hydrogen bonds, primarily involving the backbone amide protons. nih.gov The conformation of the peptide can create a cavity or cleft that is electrostatically favorable for an anion.

The introduction of a hydroxyl group on the asparagine side chain adds a potent hydrogen bond donor and acceptor site. This allows the 3-hydroxyasparagine residue to participate more effectively in the coordination of anions like chloride (Cl⁻), dihydrogen phosphate (H₂PO₄⁻), or carboxylates. The hydroxyl group can directly form a hydrogen bond with the anion, thereby increasing the stability of the peptide-anion complex. This enhanced interaction capability is crucial in biological systems where the recognition and transport of anions are vital processes.

| Interaction Type | Biological Target/Molecule | Role of (2S,3R)-3-Hydroxyasparagine | Key Functional Group |

| Inhibition of Cell Wall Synthesis | Bacterial Lipid II and other undecaprenyl pyrophosphate intermediates | Enhances binding affinity to precursors, sequestering them from the biosynthetic pathway. | β-hydroxyl group |

| Anion Recognition | Inorganic and organic anions (e.g., Cl⁻, H₂PO₄⁻) | Provides an additional hydrogen bond donor/acceptor site to stabilize the peptide-anion complex. | β-hydroxyl group |

Role in Hydrogen Bonding Networks and Chelation in Biological Systems

The β-hydroxyl group of (2S,3R)-3-hydroxyasparagine is a key determinant of its structural and functional roles within peptides and proteins, primarily through its participation in hydrogen bonding networks and metal ion chelation.

Hydrogen Bonding Networks:

Hydrogen bonds are fundamental to the structure, stability, and function of proteins and other biomolecules. nih.govresearchgate.netnih.gov They dictate secondary structures, stabilize tertiary folds, and are central to molecular recognition and catalysis. The side chain of asparagine, with its primary amide group, is already a proficient participant in hydrogen bonding. The addition of a hydroxyl group in 3-hydroxyasparagine significantly expands this capacity.

Chelation in Biological Systems:

Metal ions are essential for a vast array of biological processes, but their concentrations must be tightly regulated. Chelation is the process by which a molecule, known as a chelating agent, binds to a central metal ion. mdpi.com Peptides can act as effective chelators, coordinating metal ions through their terminal amino and carboxyl groups, as well as specific amino acid side chains. tmrjournals.commdpi.com Residues like histidine, cysteine, aspartate, and glutamate (B1630785) are particularly effective metal binders.

The incorporation of (2S,3R)-3-hydroxyasparagine into a peptide chain introduces an additional oxygen donor atom, enhancing its metal-chelating potential. The β-hydroxyl group, in conjunction with the adjacent amide oxygen and potentially the backbone carbonyl, can form a coordination site for various metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), or zinc (Zn²⁺). tmrjournals.com This ability is particularly relevant in the context of metalloenzymes or in systems where metal sequestration is required. While asparagine itself is not a primary metal-binding residue, the β-hydroxylation significantly increases its affinity for metal ions, allowing it to participate in the formation of stable chelate complexes.

| Mechanism | Participating Groups from (2S,3R)-3-Hydroxyasparagine | Effect on Biomolecule | Biological Relevance |

| Hydrogen Bonding | β-hydroxyl group (donor & acceptor), Amide group (donor & acceptor) | Stabilizes local conformation (e.g., β-turns), enhances protein stability, mediates intermolecular interactions. | Protein folding, enzyme catalysis, ligand binding. |

| Chelation | β-hydroxyl group (oxygen donor), Side-chain amide (oxygen donor), Backbone carbonyl (oxygen donor) | Creates a coordination site for binding metal ions. | Metalloenzyme structure, metal ion transport and storage, detoxification. |

Advanced Analytical and Characterization Methodologies in 2s,3r 3 Hydroxyasparagine Research

Spectroscopic Techniques for Stereochemical Assignment and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural analysis of (2S,3R)-3-Hydroxyasparagine, providing insights into its atomic connectivity, stereochemistry, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the complete structural analysis of organic molecules in solution. omicsonline.org For (2S,3R)-3-Hydroxyasparagine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) chemical shifts and confirm the compound's constitution and relative stereochemistry.

Detailed research findings from NMR studies would involve several key experiments:

¹H NMR: This experiment provides information on the number of different types of protons and their immediate electronic environment. The coupling constants (J-values) between adjacent protons, particularly H2 and H3, are crucial for inferring the dihedral angle and thus the threo relative stereochemistry.

¹³C NMR: This provides information on the different carbon environments within the molecule.

2D Correlation Spectroscopy (COSY): A homonuclear experiment that reveals proton-proton couplings within the same spin system, helping to trace the connectivity of the carbon backbone. omicsonline.org For instance, a cross-peak between the signals of H2 and H3 would confirm their scalar coupling.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close in space, providing critical information for stereochemical assignment. hyphadiscovery.com For (2S,3R)-3-Hydroxyasparagine, a NOE between H2 and H3 would further support the threo configuration.

The combination of these NMR techniques allows for a comprehensive structural elucidation and can also be used for quantitative analysis to assess sample purity. hyphadiscovery.com

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for (2S,3R)-3-Hydroxyasparagine in D₂O

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 (COOH) | - | ~175 | - | H2, H3 |

| 2 (CH) | ~4.0 | ~55 | H3 | C1, C3, C4 |

| 3 (CH) | ~4.5 | ~70 | H2 | C1, C2, C4 |

| 4 (CONH₂) | - | ~178 | - | H2, H3 |

Note: The chemical shifts are illustrative and can vary based on solvent and pH.

Mass Spectrometry (MS) for Product Validation and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula of (2S,3R)-3-Hydroxyasparagine with high accuracy, thereby validating its synthesis or isolation.

While MS is excellent for determining molecular formula, differentiating between stereoisomers is a significant challenge because they have identical masses. nih.gov However, advanced MS techniques can provide indirect differentiation:

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS produces a characteristic spectrum of fragment ions. Subtle differences in the fragmentation patterns of stereoisomers can sometimes be observed, arising from different steric hindrances in the transition states of the fragmentation reactions.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size, shape, and charge. nih.gov Isomers with different three-dimensional structures can have different collision cross-sections, leading to different drift times in the ion mobility cell, thus allowing for their separation and differentiation prior to mass analysis. nih.gov

These MS methods are crucial for validating the final product in a synthesis and for detecting the presence of any isomeric impurities.

Chromatographic Methods for Stereoisomer Separation and Quantification

Chromatography is essential for separating the different stereoisomers of 3-hydroxyasparagine (B232136) and for quantifying the purity of the desired (2S,3R) form.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark method for separating enantiomers and diastereomers. nih.gov To assess the enantiomeric purity of (2S,3R)-3-Hydroxyasparagine, a chiral stationary phase (CSP) is employed. These phases are themselves chiral and interact differently with the enantiomers of the analyte, leading to different retention times and thus separation. mst.edu

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. chiralpedia.com Common types of CSPs used for separating amino acids include those based on macrocyclic antibiotics (like teicoplanin), cyclodextrins, or Pirkle-type phases. mst.edusigmaaldrich.com

A typical chiral HPLC method development for 3-hydroxyasparagine would involve:

Screening various chiral columns.

Optimizing the mobile phase composition (e.g., the ratio of organic modifier to aqueous buffer) and additives.

Validating the method for linearity, accuracy, and precision to ensure it is suitable for quantitative analysis of enantiomeric excess (% ee). pensoft.net

Table 2: Illustrative Chiral HPLC Separation of 3-Hydroxyasparagine Stereoisomers

| Stereoisomer | Retention Time (min) |

| (2R,3S)-3-Hydroxyasparagine | 8.5 |

| (2S,3R)-3-Hydroxyasparagine | 10.2 |

| (2R,3R)-3-Hydroxyasparagine | 12.1 |

| (2S,3S)-3-Hydroxyasparagine | 14.3 |

Note: Retention times are hypothetical and depend on the specific column and conditions used.

X-ray Crystallography for Definitive Structural and Stereochemical Determination

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional atomic structure of a crystalline molecule. nih.gov It provides definitive proof of the absolute configuration of chiral centers. springernature.com

The process involves several key steps:

Crystallization: Growing a high-quality single crystal of (2S,3R)-3-Hydroxyasparagine, which can be a challenging step. springernature.com

Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. nih.gov

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data. springernature.comnih.gov

The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, and crucially, it determines the absolute stereochemistry (R/S configuration) at both the C2 and C3 positions, unequivocally confirming the structure as (2S,3R)-3-Hydroxyasparagine. This technique stands as the gold standard for structural validation. proteopedia.org

Biochemical Assays for Enzyme Activity and Substrate Specificity Determination

Biochemical assays are critical for understanding the biological relevance of (2S,3R)-3-Hydroxyasparagine, particularly its interaction with enzymes. These assays are designed to measure the rate of an enzymatic reaction and can be used to determine if (2S,3R)-3-Hydroxyasparagine acts as a substrate, inhibitor, or modulator of a specific enzyme.

Key aspects of these assays include:

Enzyme Activity Measurement: An assay would be designed to monitor either the depletion of the substrate ((2S,3R)-3-Hydroxyasparagine) or the formation of a product over time. This can be achieved using techniques like HPLC, mass spectrometry, or spectrophotometry (if a product is chromophoric).

Substrate Specificity: To determine if an enzyme is specific for the (2S,3R) stereoisomer, the assay would be run in parallel with the other stereoisomers of 3-hydroxyasparagine (e.g., (2S,3S), (2R,3S), and (2R,3R)). Comparing the reaction rates reveals the enzyme's stereoselectivity.

Kinetic Parameter Determination: By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined. researchgate.net These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.

Table 3: Hypothetical Kinetic Parameters of an Enzyme with 3-Hydroxyasparagine Stereoisomers

| Substrate | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) |

| (2S,3R)-3-Hydroxyasparagine | 50 | 120 |

| (2S,3S)-3-Hydroxyasparagine | 500 | 15 |

| (2R,3S)-3-Hydroxyasparagine | >1000 | <1 |

| (2R,3R)-3-Hydroxyasparagine | No activity | No activity |

Note: This data illustrates a hypothetical enzyme that is highly specific for the (2S,3R) stereoisomer.

Emerging Research Directions and Future Perspectives on 2s,3r 3 Hydroxyasparagine

Engineering of Novel Enzymes for Stereoselective β-Hydroxylated Amino Acid Synthesis

The precise synthesis of β-hydroxylated α-amino acids, including specific stereoisomers like (2S,3R)-3-hydroxyasparagine, is a significant challenge in synthetic chemistry. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a promising and sustainable alternative to traditional chemical methods. tandfonline.comresearchgate.net A primary focus of current research is the discovery and engineering of novel enzymes capable of catalyzing the stereoselective β-hydroxylation of amino acids.

Several classes of enzymes are being explored for this purpose. Threonine aldolases, serine hydroxymethyltransferases, and hydroxylases are particularly attractive candidates. tandfonline.comnih.gov For instance, the non-heme Fe(II)/α-ketoglutarate-dependent oxygenase AsnO, found in the calcium-dependent antibiotic (CDA) biosynthesis gene cluster, directly hydroxylates L-asparagine to produce (2S,3S)-3-hydroxyasparagine. acs.org The crystal structure of AsnO has been elucidated, revealing a lid-like region that covers the active site upon substrate binding. acs.org This structural insight provides a valuable template for engineering novel enzymes with altered substrate specificity or stereoselectivity to potentially produce the (2S,3R) isomer. acs.org

Protein engineering techniques, such as directed evolution and rational design, are being applied to modify existing enzymes. tandfonline.comnih.gov By altering amino acid residues in the active site, researchers can enhance diastereoselectivity and broaden the substrate scope of enzymes like threonine aldolases and serine hydroxymethyltransferases. nih.gov Furthermore, genome data mining has been used to discover new 2-oxoglutarate-dependent hydroxylases that can produce various β-hydroxy-α-amino acids. nih.gov The engineering of these enzymes is indispensable for improving the yield and selectivity of hydroxyasparagine synthesis. mdpi.com

| Enzyme Class | Catalytic Reaction | Relevance to (2S,3R)-3-Hydroxyasparagine | Engineering Potential |

|---|---|---|---|

| Threonine Aldolases | Reversible aldol (B89426) condensation | Can synthesize β-hydroxy-α-amino acids, but often with low diastereoselectivity. nih.gov | Rational design and directed evolution to improve stereoselectivity for specific isomers. tandfonline.com |

| Hydroxylases (e.g., AsnO) | Direct hydroxylation of C-H bonds | AsnO naturally produces (2S,3S)-3-hydroxyasparagine; a template for modification. acs.org | Site-directed mutagenesis to alter stereochemical outcome and potentially produce the (2S,3R) isomer. acs.org |

| Threonine Transaldolases | Transaldolation reactions | Promising for the biosynthesis of chemically diverse β-hydroxy non-standard amino acids. researchgate.net | Bioprospecting for new transaldolases with novel substrate specificities. researchgate.net |

| Serine Hydroxymethyltransferases | Aldol reaction using glycine (B1666218) and aldehydes | Potential for producing β-hydroxy-α-amino acids, though substrate specificity can be limited. nih.gov | Protein engineering to broaden the range of acceptable substrates. nih.gov |

Rational Design of (2S,3R)-3-Hydroxyasparagine Analogs Based on Structural Insights

The unique three-dimensional structure of (2S,3R)-3-hydroxyasparagine makes it an attractive scaffold for the rational design of novel bioactive molecules. Rational design, which relies on understanding the structure-activity relationships (SAR) of a compound and its biological target, is a powerful strategy in drug discovery. lambris.commdpi.com By modifying the functional groups of the hydroxyasparagine core, it is possible to create analogs with enhanced potency, selectivity, or metabolic stability. lambris.com

Structural insights into how β-hydroxylated amino acids are recognized by enzymes or receptors are crucial for this process. For example, the crystal structure of the asparagine hydroxylase AsnO in complex with its product, (2S,3S)-3-hydroxyasparagine, provides a detailed map of the molecular interactions that determine substrate specificity and stereoselectivity. acs.org This information can be used to design substrate analogs that either inhibit the enzyme or are processed into novel products. Similarly, understanding how (2S,3R)-3-hydroxyasparagine interacts with its biological targets, such as serine racemase, can guide the design of more potent and selective inhibitors. nih.govnih.gov

The design process often involves creating hybrid structures that combine features from different known active molecules. nih.gov For instance, elements of (2S,3R)-3-hydroxyasparagine could be incorporated into other pharmacophores to improve their properties. Derivatives of hydroxylated amino acids are being explored for their potential use in synthesizing pharmaceuticals, including antimicrobial and antitumor agents. nih.govasm.org By systematically modifying the hydroxyasparagine structure and evaluating the pharmacological activity of the resulting analogs, researchers can build comprehensive SAR models to guide future design efforts. nih.govmdpi.com

Development of Advanced Biocatalytic Systems for Sustainable Production of Hydroxyasparagine Stereoisomers

The industrial production of enantiomerically pure compounds like (2S,3R)-3-hydroxyasparagine requires efficient, cost-effective, and environmentally friendly manufacturing processes. manchester.ac.uk Advanced biocatalytic systems are being developed to meet these demands, offering a "greener" alternative to conventional chemical synthesis. researchgate.netmanchester.ac.ukresearchgate.net These systems often employ whole microbial cells or purified enzymes to catalyze specific transformations with high selectivity and yield. mdpi.com

One of the most promising approaches is the use of genetically engineered microorganisms. For example, researchers have developed a one-pot production system for L-threo-3-hydroxyaspartic acid using asparaginase-deficient Escherichia coli cells. nih.govasm.org These cells were engineered to express a highly stable asparagine hydroxylase (AsnO), which converts L-asparagine into 3-hydroxyasparagine (B232136). nih.govasm.org The endogenous hydrolases within the E. coli then convert the 3-hydroxyasparagine into the final product. nih.gov By using an asparaginase-deficient strain, the degradation of the starting material was minimized, leading to a significantly increased product yield of up to 96%. nih.govasm.org

Further advancements include the development of multi-enzyme cascade reactions, where several enzymatic steps are combined in a single reactor, avoiding the need for intermediate purification. mdpi.com The use of immobilized enzymes is another strategy to enhance stability and allow for catalyst recycling, improving the economic viability of the process. researchgate.net These biocatalytic approaches are central to the sustainable manufacturing of chiral amino acids and their derivatives. nih.govnih.gov The development of robust and efficient biocatalytic systems is a key step toward making hydroxyasparagine stereoisomers more accessible for research and potential commercial applications. nih.gov

| System Type | Biocatalyst | Starting Material | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Whole-Cell Bioconversion | Engineered E. coli (asparaginase-deficient) expressing asparagine hydroxylase (AsnO) | L-Asparagine | L-threo-3-Hydroxyaspartic acid (via 3-hydroxyasparagine intermediate) | High yield (96%), one-pot reaction, avoids substrate degradation. | nih.gov |

| Whole-Cell Bioconversion | Recombinant E. coli expressing hydroxylase from Sulfobacillus thermotolerans | L-Histidine / L-Glutamine | L-threo-β-hydroxy-His / L-threo-β-hydroxy-Gln | High titer (>20 g/L), stereoselective and regioselective. | nih.gov |

| Multi-Enzyme Cascade | Hydroxylase combined with hydrolase in a single pot. | L-Asparagine | L-threo-3-Hydroxyaspartic acid | Simplified process, reduced downstream processing. | nih.gov |

| General Biocatalysis | Structurally diverse panel of biocatalysts (e.g., ketimine reductases) | Ketones and amines | Optically pure N-alkyl amino acids | Sustainable route, high yields on a gram scale. | manchester.ac.uknih.gov |

Exploration of Undiscovered Biological Roles and Metabolic Pathways involving 3-Hydroxyasparagine

While the synthetic potential of 3-hydroxyasparagine is being actively explored, its natural biological roles and metabolic pathways remain largely unknown. Identifying the function of non-proteinogenic amino acids is crucial for understanding cellular metabolism, signaling, and host-pathogen interactions. nih.govnih.gov Recent findings have begun to shed light on the physiological importance of this molecule.

A significant discovery is the identification of L-erythro-β-hydroxyasparagine, which corresponds to the (2S,3R) stereoisomer, in human urine. nih.gov This finding supports the endogenous production of the compound and suggests it may have unexplored biological functions. nih.gov Further investigation revealed that (2S,3R)-3-hydroxyasparagine is a competitive inhibitor of serine racemase, an enzyme responsible for synthesizing the neuromodulator D-serine. nih.gov It is also a substrate for the enzyme D-serine dehydratase. nih.gov These connections suggest a potential role for (2S,3R)-3-hydroxyasparagine in regulating metabolic pathways related to D-serine, which is important for neurotransmission. nih.gov

Additionally, β-hydroxylated amino acids are known components of various bioactive natural products, particularly non-ribosomally synthesized peptide antibiotics like CDA. acs.org The presence of 3-hydroxyasparagine in these molecules is often essential for their biological activity. acs.org The enzymes responsible for its synthesis, such as asparagine hydroxylase, are part of the broader metabolic machinery of nitrogen assimilation and distribution in organisms. asm.orgmdpi.com Future research will likely focus on identifying new metabolic pathways where 3-hydroxyasparagine acts as an intermediate or signaling molecule, potentially uncovering new therapeutic targets and expanding our understanding of amino acid metabolism. nih.gov

Q & A

Q. How can the absolute configuration of (2S,3R)-3-Hydroxyasparagine be experimentally validated?

The absolute configuration is typically confirmed using Marfey's method after acid hydrolysis of the compound. This involves derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDLA), followed by LC-MS analysis to compare elution orders with known standards. For example, in acyclolaxaphycin B, the (2S,3R) configuration of threonine residues was established via this method, though exceptions to Marfey's rule were noted for 3-hydroxyasparagine hydrolysis products . Complementary techniques like single-crystal X-ray diffraction provide structural validation, as demonstrated in studies resolving stereochemical ambiguities in related hydroxyamino acids .

Q. What synthetic strategies are effective for producing (2S,3R)-3-Hydroxyasparagine with high stereoselectivity?

Stereoselective synthesis often employs asymmetric catalysis or chiral pool approaches. For instance, the use of Boc-protected intermediates (e.g., N-Boc-(2S,3R)-2-hydroxy-3-amino acids) allows controlled introduction of stereocenters, followed by deprotection and functionalization . Reaction conditions (temperature, solvent polarity) must be optimized to minimize epimerization. Post-synthesis, chiral HPLC or capillary electrophoresis can verify enantiomeric purity .

Q. How does the stereochemistry of (2S,3R)-3-Hydroxyasparagine influence its biological activity?

The (2S,3R) configuration is critical for molecular recognition in peptide antibiotics. For example, laxaphycins require specific stereochemistry for antimicrobial activity, as altering the configuration disrupts hydrogen bonding and hydrophobic interactions with target membranes . Comparative studies using diastereomers (e.g., 2S,3S vs. 2S,3R) can isolate stereochemical contributions to bioactivity .

Advanced Research Questions

Q. How can contradictions in Marfey's method results for (2S,3R)-3-Hydroxyasparagine derivatives be resolved?

Q. What computational and experimental approaches optimize the crystallization of (2S,3R)-3-Hydroxyasparagine for X-ray studies?

Crystallization conditions (solvent mixtures, slow evaporation rates) must balance solubility and lattice stability. For example, (3R,4S,5S)-4-hydroxy-3-methyl-5-[(2S,3R)-3-methylpent-4-en-2-yl]tetrahydrofuran-2-one formed hydrogen-bonded chains along the a-axis, stabilized by O-H···O interactions . Refinement parameters (R-factor, displacement parameters) should be rigorously analyzed to ensure model accuracy .

Q. How can diastereomeric impurities in (2S,3R)-3-Hydroxyasparagine synthesis be quantified and minimized?

Chiral stationary phase chromatography (e.g., derivatized cyclodextrin columns) separates diastereomers like (2S,3R) and (2S,3S) based on hydrophobic interactions. Kinetic studies of epimerization under varying pH and temperature conditions can identify stability thresholds. For example, Boc-protected analogs show reduced racemization at pH 6–7 and temperatures below 25°C .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing (2S,3R)-3-Hydroxyasparagine-containing peptides?

- Step 1 : Use Fmoc-/Boc-protected amino acids to prevent undesired side reactions.

- Step 2 : Employ coupling agents (e.g., HATU) with sterically hindered bases (e.g., DIPEA) to enhance efficiency.

- Step 3 : Monitor reaction progress via LC-MS or TLC.

- Step 4 : Purify intermediates using flash chromatography or preparative HPLC. Detailed protocols should specify protecting groups, solvents, and purification thresholds to ensure batch consistency .

Q. How should researchers handle discrepancies between theoretical and observed spectroscopic data for (2S,3R)-3-Hydroxyasparagine?

- NMR : Compare experimental and shifts with DFT-calculated values. Annotate unexpected peaks (e.g., rotamers, solvent effects).

- MS/MS : Use high-resolution mass spectrometry to distinguish isobaric impurities.

- XRD : Re-examine refinement models for overlooked disorder or twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.